2,3-Difluoro-6-nitrophenol

fluoroquinolone synthesis isomer‑free intermediate process chemistry

Specify 2,3‑Difluoro‑6‑nitrophenol (CAS 82419‑26‑9) as your key building block for ofloxacin and levofloxacin synthesis. The exclusive 2,3‑fluoro/6‑nitro substitution pattern is mandatory for regio‑selective cyclisation; isomeric impurities (e.g., 2,3‑difluoro‑4‑nitrophenol) compromise API purity and cause costly yield loss. Insist on isomer‑free material (selectivity ≥95%, purity >99.9%) verified by a narrow 60‑62 °C (63.5‑64 °C high‑purity) melting point. Solvent‑free process material eliminates chromatographic purification, directly reducing production costs.

Molecular Formula C6H3F2NO3
Molecular Weight 175.09 g/mol
CAS No. 82419-26-9
Cat. No. B104600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Difluoro-6-nitrophenol
CAS82419-26-9
Molecular FormulaC6H3F2NO3
Molecular Weight175.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1[N+](=O)[O-])O)F)F
InChIInChI=1S/C6H3F2NO3/c7-3-1-2-4(9(11)12)6(10)5(3)8/h1-2,10H
InChIKeyKEGOHDCHURMFKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3‑Difluoro‑6‑nitrophenol (82419‑26‑9): Industrial‑Scale Synthesis & Critical Role in Fluoroquinolone Antibiotics


2,3‑Difluoro‑6‑nitrophenol (CAS 82419‑26‑9) is a difluorinated nitrophenol building block employed almost exclusively as a key intermediate in the synthesis of fluoroquinolone carboxylic acid antibacterials such as ofloxacin and levofloxacin [1]. The compound’s specific substitution pattern (fluorine at C2 and C3; nitro at C6) dictates the regio‑selectivity of downstream cyclisation steps and directly influences the purity and yield of the final active pharmaceutical ingredient [2].

Why Substituting 2,3‑Difluoro‑6‑nitrophenol with a Closely Related Fluoronitrophenol Is Not Feasible


The substitution of 2,3‑difluoro‑6‑nitrophenol with a different fluoronitrophenol isomer (e.g., 2,4‑difluoro‑6‑nitrophenol or 3,4‑difluoro‑6‑nitrophenol) is not possible in the established synthetic routes to fluoroquinolone antibiotics. The regiochemistry of the fluorine and nitro groups determines the site of nucleophilic aromatic substitution during the construction of the benzoxazine or quinoline core [1]. Moreover, the presence of even trace amounts of the isomeric 2,3‑difluoro‑4‑nitrophenol, a common by‑product in older synthetic procedures, compromises the purity of the final drug substance and necessitates costly chromatographic purification [2].

2,3‑Difluoro‑6‑nitrophenol (82419‑26‑9): Head‑to‑Head Performance Data vs. Prior‑Art Methods and Structural Analogs


Isomeric Purity: Direct Comparison of Selectivity Between the Patented Solvent‑Free Process and Conventional DMSO‑Based Methods

The patented solvent‑free hydrolysis of 2,3,4‑trifluoronitrobenzene with aqueous KOH achieves a selectivity of 95–96% for 2,3‑difluoro‑6‑nitrophenol, with no detectable residual isomer (2,3‑difluoro‑4‑nitrophenol) [1]. In contrast, prior methods employing DMSO as a co‑solvent produced mixtures containing significant amounts of the unwanted 2,3‑difluoro‑4‑nitrophenol, which could only be reduced—not eliminated—by extraction with non‑halogenated hydrocarbons [1].

fluoroquinolone synthesis isomer‑free intermediate process chemistry

Yield and Purity: Quantified Improvement Over Conventional Synthetic Routes

The solvent‑free process reproducibly delivers 2,3‑difluoro‑6‑nitrophenol in 85–86% isolated yield with a purity >99.9% (GC) [1]. Earlier methods that relied on DMSO extraction typically yielded lower purity products that required additional purification [1]. The melting point of the product obtained by the patented process is consistently 63.5–64 °C, providing a simple and reliable in‑process quality control metric [1].

process optimisation yield improvement high‑purity intermediate

Regiochemical Suitability for Ofloxacin and Levofloxacin Synthesis vs. Other Fluoronitrophenol Isomers

2,3‑Difluoro‑6‑nitrophenol is the designated starting material for the partial hydrolysis of 2,3,4‑trifluoronitrobenzene to form the key benzoxazine intermediate (IV) in the synthesis of ofloxacin and levofloxacin [1]. The substitution pattern (fluorine at C2 and C3; nitro at C6) directs the subsequent condensation with chloroacetone and reductive cyclisation to give the correct 7,8‑difluoro‑2,3‑dihydro‑3‑methyl‑4H‑benzoxazine regioisomer [1]. Use of a regioisomeric fluoronitrophenol (e.g., 2,4‑difluoro‑6‑nitrophenol) would lead to an incorrectly substituted benzoxazine, rendering it unsuitable for the established synthetic route.

fluoroquinolone antibiotics regioselective synthesis ofloxacin intermediate

Melting Point as a Discriminating Quality Indicator vs. Impure Batches

The melting point of isomerically pure 2,3‑difluoro‑6‑nitrophenol is consistently reported in the range 60–62 °C (lit.) or 63.5–64 °C for batches obtained by the patented solvent‑free process [1]. In contrast, material containing the isomeric impurity 2,3‑difluoro‑4‑nitrophenol exhibits a depressed and broadened melting range, providing a simple, equipment‑free test for batch acceptance.

quality control melting point purity assessment

2,3‑Difluoro‑6‑nitrophenol (82419‑26‑9): Validated Application Scenarios Stemming from Quantitative Evidence


Synthesis of Ofloxacin and Levofloxacin: Regio‑specific Intermediate for Benzoxazine Formation

2,3‑Difluoro‑6‑nitrophenol is the established intermediate for the partial hydrolysis of 2,3,4‑trifluoronitrobenzene in the industrial synthesis of ofloxacin and its enantiopure form levofloxacin [1]. The compound’s regio‑specific substitution pattern ensures the formation of the correct 7,8‑difluoro‑2,3‑dihydro‑3‑methyl‑4H‑benzoxazine scaffold, a critical step that cannot be replicated with other fluoronitrophenol isomers.

High‑Purity Intermediate Sourcing for Cost‑Sensitive Pharmaceutical Manufacturing

Procurement of 2,3‑difluoro‑6‑nitrophenol that meets the isomer‑free specification (selectivity ≥95%, purity >99.9%) allows manufacturers to bypass additional purification steps and avoid yield losses associated with isomeric impurities [2]. The patented solvent‑free production process [2] delivers material that consistently meets these criteria, translating to lower overall production costs.

Incoming Quality Control Verification via Melting Point

The narrow, elevated melting point range (60–62 °C lit.; 63.5–64 °C for high‑purity process material) serves as a reliable, low‑cost indicator of isomeric purity . Batches that exhibit a depressed or broadened melting point should be rejected, as they likely contain the problematic 2,3‑difluoro‑4‑nitrophenol isomer [2].

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